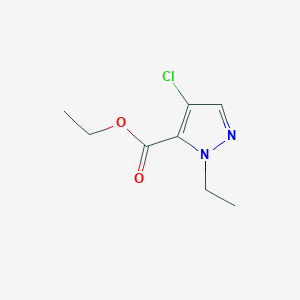

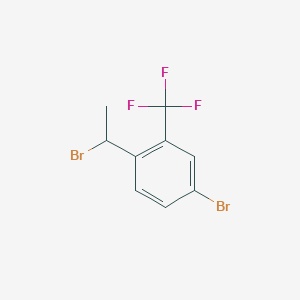

![molecular formula C16H15ClN2O3S B2637511 ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1170369-37-5](/img/structure/B2637511.png)

ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

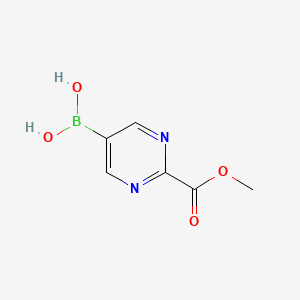

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thieno[3,4-c]pyrrole moiety, which is a fused ring system containing a thiophene and a pyrrole ring . The compound also has a 4-chlorophenyl group attached, which could potentially influence its physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromaticity of the pyrrole and thiophene rings, as well as the electronegativity of the chlorine atom in the 4-chlorophenyl group .Chemical Reactions Analysis

Pyrrole rings are known to undergo electrophilic substitution reactions . The presence of the electron-withdrawing 4-chlorophenyl group could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative chlorine atom could influence its solubility .Applications De Recherche Scientifique

SYNTHESIS AND SOME REACTIONS OF PYRROLO[1″,2″1′,6′]PYRAZINO-[2′, 3′ 4, 5]THIENO[2, 3-b]QUINOLINES; A NEW FUSED PYRAZINE RING SYSTEMS

This research involves the conversion of Ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate into various derivatives, reporting on the synthesis of new heterocyclic systems (Bakhite, Geies, El-Dean, & El-Kashef, 1995). View Source.

Biological Applications

Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents

This study synthesizes compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and tests them for antimicrobial and anticancer activities, with some showing higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016). View Source.

Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile

This research involves the synthesis of compounds with potential antitumor and antimicrobial activities, highlighting the importance of the structure in bioactivity (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011). View Source.

Electronic and Optical Applications

Dopamine Semiquinone Radical Doped PEDOTPSS Enhanced Conductivity, Work Function and Performance in Organic Solar Cells

This paper discusses the enhancement of PEDOT:PSS's work function and conductivity through doping with various amino derivatives, demonstrating the potential for improved performance in organic electronic devices (Zeng et al., 2020). View Source.

Photovoltaic properties of the 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication

This study examines the photovoltaic properties of certain quinoline derivatives and their potential use in photodiode fabrication, indicating the impact of substituent groups on diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016). View Source.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[5-(4-chlorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTWFFFDYARZER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

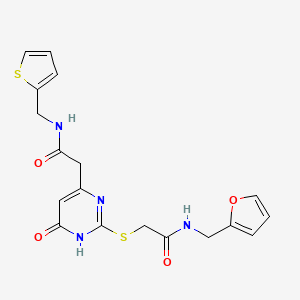

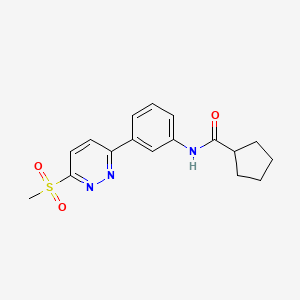

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)

![N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2637432.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide](/img/structure/B2637435.png)

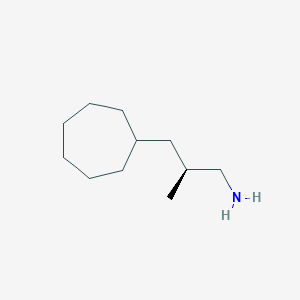

![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)